molecular formula C15H13ClN2O4 B5414866 3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE

3-(6-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE

Cat. No.: B5414866
M. Wt: 320.73 g/mol
InChI Key: VYSXXWNRHJHHAA-UHFFFAOYSA-N
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Description

3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide is a complex organic compound that features a benzoxazole ring substituted with a chlorine atom and a furan ring attached to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Chlorination: The benzoxazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where the chlorinated benzoxazole reacts with a furan derivative.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, converting the oxo group to a hydroxyl group.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and as a probe in molecular biology.

Mechanism of Action

The mechanism of action of 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the furan ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Chloro-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione: Similar in having a chlorinated heterocyclic ring but differs in the type of heterocycle and additional functional groups.

    5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylate: Shares the chlorinated ring structure but has different substituents and ring systems.

Uniqueness

3-(6-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]propanamide is unique due to its combination of a benzoxazole ring with a furan ring and a propanamide group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c16-10-3-4-12-13(8-10)22-15(20)18(12)6-5-14(19)17-9-11-2-1-7-21-11/h1-4,7-8H,5-6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSXXWNRHJHHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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